5-Chloro-N,N-dimethylpyridin-2-amine hydrate
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Overview
Description
5-Chloro-N,N-dimethylpyridin-2-amine hydrate is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
The synthesis of 5-Chloro-N,N-dimethylpyridin-2-amine hydrate can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyridine-2-amine with dimethylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-Chloro-N,N-dimethylpyridin-2-amine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides. These reactions typically require oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Scientific Research Applications
5-Chloro-N,N-dimethylpyridin-2-amine hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethylpyridin-2-amine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-Chloro-N,N-dimethylpyridin-2-amine hydrate can be compared with other pyridine derivatives, such as:
2-Chloropyridine: Similar in structure but lacks the dimethylamine group.
3-Chloropyridine: Chlorine atom is positioned differently on the pyridine ring.
4-Chloropyridine: Another positional isomer with different chemical properties.
N,N-Dimethylpyridin-2-amine: Lacks the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N,N-dimethylpyridin-2-amine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.H2O/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,1-2H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFKDQRPPJIGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)Cl.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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